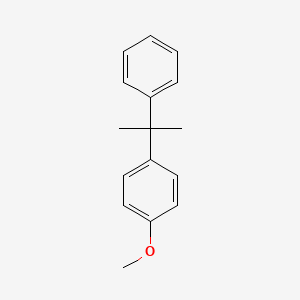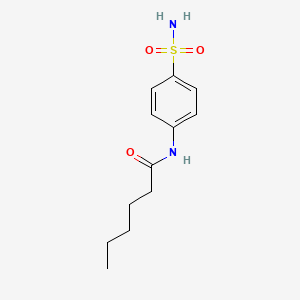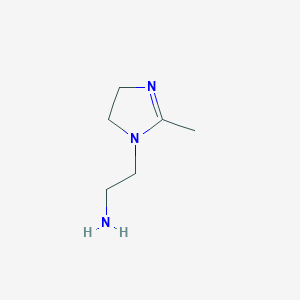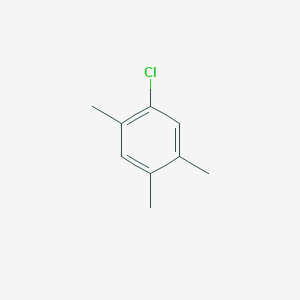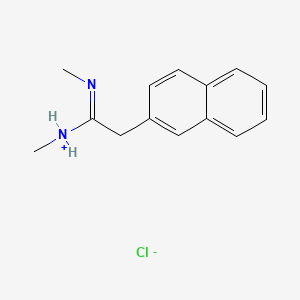
Napactadine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Napactadine Hydrochloride is a bicyclic antidepressant agent known for its histamine-H1 receptor antagonist properties . It has shown potential in improving depressive symptoms within a short period, although its clinical use was discontinued due to observed elevations in liver enzyme levels in some patients .
Preparation Methods
The synthesis of Napactadine Hydrochloride involves the reaction of 2-naphthaleneethanimidamide with hydrochloric acid. The synthetic route typically includes:
Step 1: Formation of 2-naphthaleneethanimidamide by reacting 2-naphthaldehyde with ammonia and a reducing agent.
Step 2: Methylation of the resulting compound to form N,N’-dimethyl-2-naphthaleneethanimidamide.
Step 3: Treatment with hydrochloric acid to yield this compound.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
Napactadine Hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding naphthalene derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo substitution reactions, particularly at the naphthalene ring, leading to various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Napactadine Hydrochloride has been explored for various scientific research applications:
Chemistry: Used as a model compound in studying histamine-H1 receptor antagonists.
Biology: Investigated for its effects on histamine receptors and related biological pathways.
Medicine: Initially studied for its antidepressant properties, though its clinical use was limited due to side effects.
Industry: Potential applications in developing new histamine receptor antagonists and related compounds.
Mechanism of Action
Napactadine Hydrochloride exerts its effects primarily through antagonism of histamine-H1 receptors. By blocking these receptors, it can modulate histamine-mediated physiological responses, which may contribute to its antidepressant effects. The exact molecular targets and pathways involved include interactions with histamine receptors in the central nervous system .
Comparison with Similar Compounds
Napactadine Hydrochloride can be compared with other histamine-H1 receptor antagonists, such as:
- Diphenhydramine Hydrochloride
- Chlorpheniramine Maleate
- Cetirizine Hydrochloride
While these compounds share similar mechanisms of action, this compound is unique due to its bicyclic structure and specific pharmacological profile .
Properties
CAS No. |
57166-13-9 |
|---|---|
Molecular Formula |
C14H17ClN2 |
Molecular Weight |
248.75 g/mol |
IUPAC Name |
N,N'-dimethyl-2-naphthalen-2-ylethanimidamide;hydrochloride |
InChI |
InChI=1S/C14H16N2.ClH/c1-15-14(16-2)10-11-7-8-12-5-3-4-6-13(12)9-11;/h3-9H,10H2,1-2H3,(H,15,16);1H |
InChI Key |
WEDBCIMSKMMRAG-UHFFFAOYSA-N |
SMILES |
C[NH2+]C(=NC)CC1=CC2=CC=CC=C2C=C1.[Cl-] |
Canonical SMILES |
CNC(=NC)CC1=CC2=CC=CC=C2C=C1.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


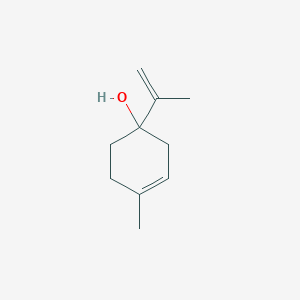
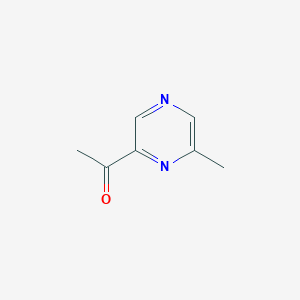
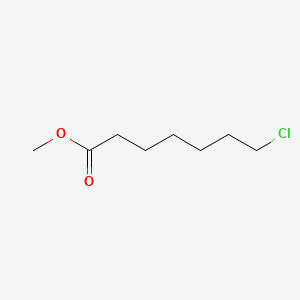
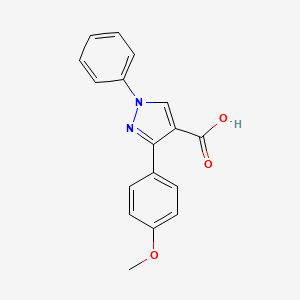
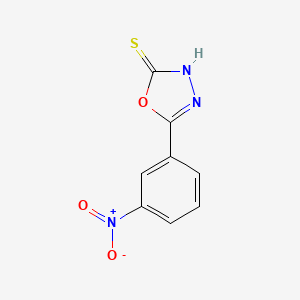
![7-[(3-Aminobenzoyl)amino]-4-hydroxy-3-phenyldiazenylnaphthalene-2-sulfonic acid](/img/structure/B1618500.png)


![5-Methyltetrazolo[1,5-a]pyridine](/img/structure/B1618503.png)
